Home > Products > Screening Compounds P34425 > 4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole - 1337882-39-9

4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Catalog Number: EVT-1693880
CAS Number: 1337882-39-9
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. It displays potent anti-inflammatory activity in vitro and in vivo while demonstrating a significantly improved therapeutic index compared to first and second-generation PDE4 inhibitors like rolipram, roflumilast, and cilomilast. This improvement is attributed to EPPA-1's lower emetogenicity, a common side effect of PDE4 inhibitors. []
  • Relevance: While structurally distinct from the target compound, EPPA-1 shares the presence of a tetrahydro-2H-pyran ring system. This structural motif is incorporated into various pharmacologically active compounds, highlighting its potential significance in medicinal chemistry. []

2-(4-((2-(4-Alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol Derivatives

  • Compound Description: This series of novel pyrazole-based heterocycles features a sugar moiety linked to the core structure. The compounds were synthesized and evaluated for their anti-diabetic activity. Certain derivatives, particularly 12f, 12h, and 12i, exhibited moderate anti-diabetic activity comparable to the standard drug, remogliflozin. []
  • Relevance: Similar to the target compound, these derivatives incorporate a tetrahydro-2H-pyran ring system, albeit with additional substitutions and a sugar moiety. The presence of this shared structural feature emphasizes the versatility of the tetrahydro-2H-pyran ring in medicinal chemistry and its potential to be incorporated into molecules with diverse biological activities. []

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

  • Compound Description: PF-04447943 is a highly selective and brain-penetrant PDE9A inhibitor. It demonstrates procognitive activity in rodent models and has progressed to clinical trials for cognitive disorders. PF-04447943 effectively elevates central cGMP levels in the brain and CSF of rodents, supporting its potential as a therapeutic agent for conditions associated with impaired cGMP signaling or cognition. []
  • Relevance: This compound shares the presence of a tetrahydro-2H-pyran ring system with the target compound, 4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This common structural motif highlights the relevance of this specific ring system in the development of pharmaceutical agents targeting the central nervous system. []

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA)

  • Compound Description: 3,5-AB-CHMFUPPYCA and 5,3-AB-CHMFUPPYCA are regioisomers containing a pyrazole core. The presence of the pyrazole ring system indicates a potential bioisosteric replacement of an indazole ring, commonly found in synthetic cannabinoids like those in the PINACA, FUBINACA, and CHMINACA series. These compounds were synthesized and thoroughly characterized to address the issue of mislabeling in "research chemicals." []
  • Relevance: These isomers are structurally related to 4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole through the presence of both a pyrazole and an indazole ring system. This structural similarity, alongside the potential for bioisosteric replacement between the two ring systems, suggests a possible connection in their pharmacological profiles and warrants further investigation. []

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (Rimonabant)

  • Compound Description: Rimonabant is a well-known inverse agonist of the type-1 cannabinoid receptor (CB1) previously utilized as an antiobesity drug. []
  • Relevance: Although it lacks the tetrahydro-2H-pyran ring, Rimonabant shares the pyrazole-3-carboxamide moiety with the target compound, 4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This shared structural feature is notable because it is frequently found in compounds with high affinity for cannabinoid receptors. This suggests that variations in the substituents attached to this core structure could lead to diverse pharmacological profiles, potentially including activity on cannabinoid receptors. []
  • Compound Description: These are potent agonists of cannabinoid receptors CB1 and CB2. These compounds explore various C-terminal modifications, including amides, acids, methyl esters, and N-methyl amides, to understand their impact on activity and selectivity for the cannabinoid receptors. []
  • Relevance: These compounds share the indazole-3-carboxamide core structure with the target compound, 4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This structural similarity suggests that modifications around this central scaffold, particularly at the N-1 and C-3 positions of the indazole ring, can lead to significant changes in the pharmacological profile and potentially influence activity on cannabinoid receptors. []

Properties

CAS Number

1337882-39-9

Product Name

4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

IUPAC Name

4-methyl-1-(oxan-2-yl)indazole

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C13H16N2O/c1-10-5-4-6-12-11(10)9-14-15(12)13-7-2-3-8-16-13/h4-6,9,13H,2-3,7-8H2,1H3

InChI Key

NFQGNKFSJAISFQ-UHFFFAOYSA-N

SMILES

CC1=C2C=NN(C2=CC=C1)C3CCCCO3

Canonical SMILES

CC1=C2C=NN(C2=CC=C1)C3CCCCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.